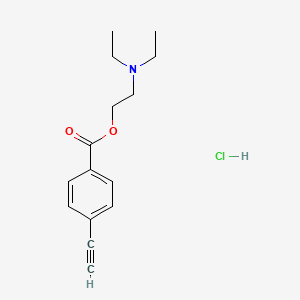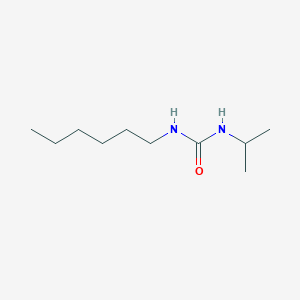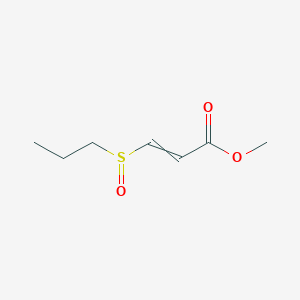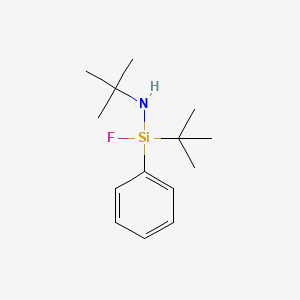
N,N,N-Tricyclopentylcyclopentanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tricyclopentylcyclopentanaminium bromide is a chemical compound with the molecular formula C20H36NBr. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and a bromide anion. This compound is of interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tricyclopentylcyclopentanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N,N-Tricyclopentylamine with cyclopentyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tricyclopentylcyclopentanaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium group.
Complexation: The positively charged nitrogen can form complexes with various anions and neutral molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or silver nitrate.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually performed under controlled conditions to prevent decomposition.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted ammonium salts, such as N,N,N-Tricyclopentylcyclopentanaminium chloride or acetate.
Complexation: Various complexes can be formed depending on the nature of the anion or neutral molecule involved.
Scientific Research Applications
N,N,N-Tricyclopentylcyclopentanaminium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of N,N,N-Tricyclopentylcyclopentanaminium bromide is primarily based on its ability to interact with negatively charged molecules and ions. The positively charged nitrogen atom can form electrostatic interactions with anions, facilitating their transport and reactivity. In biological systems, this compound can disrupt cell membranes and proteins, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium salt with similar properties but different alkyl groups.
Tetramethylammonium Bromide: A smaller quaternary ammonium salt with different solubility and reactivity.
N,N,N-Trimethylcyclohexylaminium Bromide: Similar structure but with a cyclohexyl group instead of cyclopentyl.
Uniqueness
N,N,N-Tricyclopentylcyclopentanaminium bromide is unique due to its bulky cyclopentyl groups, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications where selective complexation and phase-transfer catalysis are required.
Properties
CAS No. |
62589-96-2 |
|---|---|
Molecular Formula |
C20H36BrN |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tetracyclopentylazanium;bromide |
InChI |
InChI=1S/C20H36N.BrH/c1-2-10-17(9-1)21(18-11-3-4-12-18,19-13-5-6-14-19)20-15-7-8-16-20;/h17-20H,1-16H2;1H/q+1;/p-1 |
InChI Key |
DJQWDGDYGPDBQK-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)[N+](C2CCCC2)(C3CCCC3)C4CCCC4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}pentanoic acid](/img/structure/B14526856.png)



![(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene](/img/structure/B14526877.png)
![4-[(5-Phenylthiophen-2-yl)methyl]morpholine](/img/structure/B14526884.png)
![4,5-Diethyl-1,2,3-triphenyl-3H-cyclopenta[a]naphthalene](/img/structure/B14526891.png)


